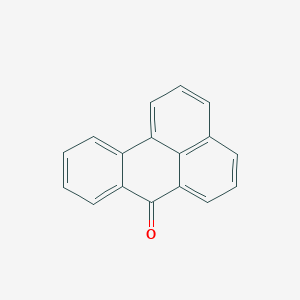

Benzanthrone

Descripción general

Descripción

Aparece como un sólido de color amarillo claro a verde-marrón e insoluble en agua . La benzantrona se utiliza principalmente como intermedio en la producción de colorantes basados en antraquinona . Es conocida por sus propiedades fluorescentes y luminiscentes, lo que la hace útil en diversas aplicaciones como materiales de fotosensibilización y transporte de carga .

Métodos De Preparación

La benzantrona se sintetiza mediante la reducción de la antraquinona a antrona, seguida de alquilación con una mezcla de glicerol y ácido sulfúrico . Los métodos de producción industrial a menudo implican la reacción de la antraquinona con glicerol y/o acroleína utilizando antrona como agente reductor . Este proceso se puede llevar a cabo en presencia de catalizadores de deshidratación para mejorar la eficiencia .

Análisis De Reacciones Químicas

La benzantrona sufre diversas reacciones químicas, que incluyen:

Oxidación: La benzantrona puede oxidarse para formar derivados de benzantrona con diferentes grupos funcionales.

Reducción: La reducción de la benzantrona puede conducir a la formación de derivados de antrona.

Sustitución: La benzantrona puede sufrir reacciones de sustitución con varios nucleófilos, como grupos amino y alcoxi.

Los reactivos comunes utilizados en estas reacciones incluyen ácido sulfúrico, glicerol y varios agentes reductores como hierro, zinc y cobre . Los productos principales formados a partir de estas reacciones incluyen violantrona y otros derivados de benzantrona .

Aplicaciones Científicas De Investigación

Dye Manufacturing

Benzanthrone is primarily used as an intermediate in the production of vat dyes, which are important for coloring textiles and polymers. Its derivatives exhibit excellent dyeing properties due to their stability and affinity for various substrates .

| Application | Description |

|---|---|

| Dye Manufacturing | Intermediate for vat dyes used in textiles |

| Fluorescent Probes | Used in biochemical assays for cellular imaging |

| Pyrotechnics | Component in smoke formulations for military use |

Photosensitization and Charge Transport

This compound's ability to act as a photosensitizer makes it useful in photodynamic therapy (PDT) for cancer treatment. Additionally, its charge transport capabilities are exploited in organic electronics .

Fluorescent Probes

This compound derivatives serve as fluorescent probes due to their bright luminescence and ability to intercalate within lipid membranes. This property has been utilized in various biological studies, including:

Case Study: Imaging of Biological Specimens

A study demonstrated the use of this compound derivatives to visualize the digestive and reproductive systems of freshwater trematodes under confocal laser scanning microscopy. The results indicated that these dyes enhance visibility due to their lipophilic nature, allowing better imaging of biological samples .

Toxicological Considerations

While this compound has beneficial applications, it also poses health risks. Studies have reported skin irritations such as erythema and dermatitis upon exposure, indicating its potential toxicity . Occupational exposure has been linked to immunotoxicity and skin pigmentation changes among workers handling this compound.

| Health Effects | Description |

|---|---|

| Skin Irritation | Causes itching, burning sensation, erythema |

| Immunotoxicity | Linked to oxidative stress in occupational settings |

Research Findings

Recent research has focused on the synthesis of new fluorescent derivatives of this compound and their applications in imaging and diagnostics:

- A comparative study evaluated the fluorescence characteristics of this compound α-aminophosphonates, revealing their potential for visualizing parasitic infections .

- Another study highlighted the mechanisms by which this compound induces oxidative stress in cells, providing insights into its toxicological profiles .

Mecanismo De Acción

La benzantrona ejerce sus efectos a través de sus propiedades fluorescentes y luminiscentes. La conjugación π extendida del compuesto le permite absorber y emitir luz en el espectro visible, lo que la hace útil para diversas aplicaciones fotofísicas . La presencia de sustituyentes donadores de electrones en el núcleo de la benzantrona puede mejorar sus propiedades de fluorescencia y luminiscencia .

Comparación Con Compuestos Similares

La benzantrona a menudo se compara con otros hidrocarburos aromáticos policíclicos y derivados de la antraquinona. Los compuestos similares incluyen:

Antraquinona: Se utiliza como precursor en la síntesis de benzantrona.

Violantrona: Un derivado de la benzantrona con propiedades luminiscentes similares.

3-Metoxibenzantrona: Conocida por su uso como una sonda fluorescente hidrófoba.

La singularidad de la benzantrona radica en sus aplicaciones versátiles en los campos de la investigación científica e industrial, particularmente debido a sus excelentes propiedades fluorescentes y luminiscentes .

Actividad Biológica

Benzanthrone, a polycyclic aromatic compound, is notable for its diverse biological activities, particularly in the fields of toxicology and pharmacology. This article explores the biological activity of this compound through various studies, focusing on its toxicity, interaction with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a derivative of anthracene, characterized by its fused aromatic rings. Its chemical structure allows for significant interactions with biological macromolecules, contributing to its varied biological effects.

Toxicological Studies

1. Toxicity Assessment in Model Organisms

Recent research has highlighted the toxic effects of this compound and its derivatives. A study utilized Saccharomyces cerevisiae (yeast) to assess the lethality of this compound aminophosphonates. The results indicated that exposure to these compounds resulted in a dose-dependent increase in cell mortality, although yeast cells demonstrated resilience compared to other organisms like wheat germ (Triticum aestivum). The study found that at a concentration of , there was only a slight increase in dead cells over time, suggesting that yeast cells are less sensitive to this compound derivatives than higher plants .

2. Interaction with Serum Proteins

Another study investigated the interaction of this compound with serum proteins. Histopathological analyses revealed that this compound stimulates cell growth across all skin layers and acts as an irritant, indicating potential implications for skin exposure in humans .

| Study | Organism | Concentration | Effect Observed |

|---|---|---|---|

| Kirilova et al. (2023) | S. cerevisiae | Minimal increase in cell death | |

| Histopathological Study | Experimental Animals | Not specified | Cell growth stimulation and irritation |

Antimicrobial Activity

This compound complexes have shown promising antibacterial properties. A study reported that copper(II), nickel(II), and cobalt(II) complexes of this compound exhibited higher antibacterial activity compared to other metal complexes. This suggests potential applications in developing antimicrobial agents .

Genotoxicity and Cytotoxicity

This compound derivatives have been evaluated for their genotoxic and cytotoxic effects. Some studies indicated moderate genotoxicity and antiproliferative activity against colon carcinoma cell lines while showing low toxicity to normal lymphocytes. This duality suggests that while this compound may have therapeutic potential against certain cancers, it also poses risks of genotoxicity .

Case Studies

Case Study 1: this compound as a Luminescent Dye

This compound is often used in luminescent dyes due to its unique optical properties. Research indicates that these dyes can be effective in various applications, including light-harvesting materials. The emission spectra of this compound dyes range from green to red, making them versatile for different technological applications .

Case Study 2: Environmental Impact

The environmental impact of this compound has also been studied, particularly concerning its persistence and toxicity in aquatic ecosystems. Research indicates that this compound can accumulate in sediments and affect aquatic life, underscoring the need for careful monitoring and regulation .

Propiedades

IUPAC Name |

benzo[a]phenalen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10O/c18-17-14-8-2-1-7-12(14)13-9-3-5-11-6-4-10-15(17)16(11)13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUKPVYBUJRAUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C(=CC=C4)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10O | |

| Record name | BENZANTHRONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052566 | |

| Record name | Benz[de]anthracen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzanthrone appears as yellow needles. (NTP, 1992), Pale yellow solid; [Merck Index] Light yellow powder; [Alfa Aesar MSDS] | |

| Record name | BENZANTHRONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzanthrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

@ 20 °C: 0.52 G IN 100 G GLACIAL ACETIC ACID, @ 20 °C: 1.61 G IN 100 G BENZENE, @ 20 °C: 2.05 G IN 100 G CHLOROBENZENE, SOL IN ALCOHOL & OTHER ORG SOLVENTS | |

| Record name | BENZANTHRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 437 °F ; 40 mmHg at 662.0 °F (NTP, 1992), 0.00000022 [mmHg] | |

| Record name | BENZANTHRONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzanthrone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3829 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

PALE YELLOW NEEDLES FROM XYLENE OR ALCOHOL | |

CAS No. |

82-05-3 | |

| Record name | BENZANTHRONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzanthrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzanthrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZANTHRONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7H-Benz[de]anthracen-7-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benz[de]anthracen-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benz[de]anthracen-7-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZANTHRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LP5P3RR8QN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZANTHRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

338 °F (NTP, 1992), 170 °C | |

| Record name | BENZANTHRONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19853 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZANTHRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5245 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.